
Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate
カタログ番号:
B2471279
CAS番号:
889996-17-2
分子量:
264.277
InChIキー:
OOFOKWQHCJFMCC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate” is a chemical compound with the molecular formula C11H10O4 . Its average mass is 206.195 Da and its monoisotopic mass is 206.057907 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 335.6±25.0 °C at 760 mmHg, and a flash point of 149.0±23.2 °C . It also has a molar refractivity of 52.0±0.3 cm3, a polar surface area of 60 Å2, and a molar volume of 171.1±3.0 cm3 .科学的研究の応用
Sorption and Environmental Behavior
- Sorption to Soil and Organic Matter : A study reviewed the sorption experiments of phenoxy herbicides, including 2,4-D and related compounds, suggesting that soil organic matter and iron oxides are significant sorbents for these herbicides. This information could be relevant for understanding the environmental behavior of similar compounds (Werner et al., 2012).
Wastewater Treatment and Biodegradation
- Treatment of Pesticide Industry Wastewater : The pesticide production industry's wastewater, which includes various toxic pollutants, can be treated using biological processes and granular activated carbon, suggesting a pathway for dealing with contaminants similar to the compound (Goodwin et al., 2018).
Biochemical Insights and Applications
- Microbial Catabolism of Aryloxyphenoxy-propionate Herbicides : Research into the microbial catabolism of AOPPs, which are structurally related to the compound of interest, highlights the microbial resources, metabolic pathways, and enzymes involved in their degradation. This could provide insights into the biodegradation potential of similar compounds (Zhou et al., 2018).
Synthetic Applications
- Synthetic Phenolic Antioxidants : The review on synthetic phenolic antioxidants, including their environmental occurrence, human exposure, and toxicity, might offer a perspective on the use of similar phenolic compounds in industrial and commercial products, considering their environmental and health impacts (Liu & Mabury, 2020).
特性
IUPAC Name |
methyl 2,4-dioxo-4-(4-propoxyphenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-8-19-11-6-4-10(5-7-11)12(15)9-13(16)14(17)18-2/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFOKWQHCJFMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1...
Cat. No.: B2471196
CAS No.: 1428363-43-2
[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol
Cat. No.: B2471197
CAS No.: 1427028-24-7
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(...
Cat. No.: B2471200
CAS No.: 1210727-41-5
2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]py...
Cat. No.: B2471201
CAS No.: 1189446-78-3
![N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2471196.png)
![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)
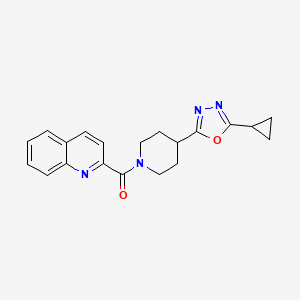
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2471201.png)
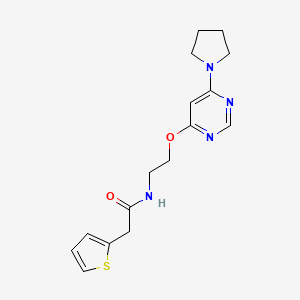
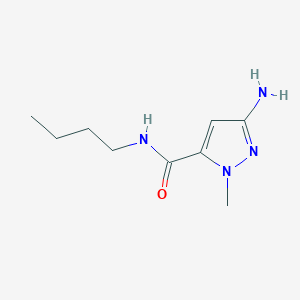



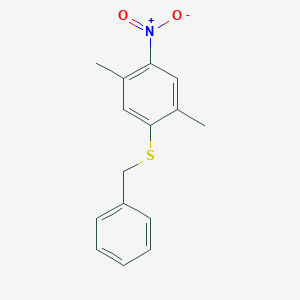
![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2471212.png)
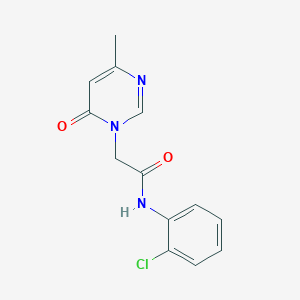

![N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B2471216.png)
